D-Ribose 5-phosphate disodium
Description
Significance of Pentose (B10789219) Phosphates in Cellular Biochemistry
Pentose phosphates, a class of monosaccharides containing five carbon atoms and a phosphate (B84403) group, are indispensable to life. hmdb.ca Their most prominent member, D-ribose 5-phosphate, is a cornerstone of cellular biochemistry. hmdb.ca Pentose phosphates are the primary products of the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis. numberanalytics.comwikipedia.org This pathway is crucial for generating two main types of essential molecules: pentoses, such as ribose-5-phosphate (B1218738), and the reducing agent nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). numberanalytics.comnumberanalytics.com
Ribose-5-phosphate is the direct precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. vedantu.comnumberanalytics.com Beyond its role in nucleic acid synthesis, it is also a key component in the formation of important coenzymes like adenosine (B11128) triphosphate (ATP), nicotinamide adenine dinucleotide (NAD+), and flavin adenine dinucleotide (FAD). numberanalytics.com Furthermore, another pentose phosphate, erythrose-4-phosphate, serves as a precursor for the synthesis of aromatic amino acids. vedantu.com The generation of NADPH through the PPP is vital for protecting cells against oxidative stress and for reductive biosynthesis, such as the synthesis of fatty acids and steroids. numberanalytics.comvedantu.com
Overview of D-Ribose 5-phosphate as a Central Metabolite
D-Ribose 5-phosphate (R5P) holds a central position in cellular metabolism as it is both a product and an intermediate of the pentose phosphate pathway (PPP). medchemexpress.comwikipedia.org It can be generated through two distinct phases of the PPP. The oxidative phase of the PPP converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. wikipedia.orgnih.gov Ribulose-5-phosphate is then isomerized to D-ribose 5-phosphate. wikipedia.orgwikipedia.org Alternatively, the non-oxidative phase of the PPP can synthesize D-ribose 5-phosphate from glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.orgnih.gov This dual-sourcing highlights the cell's ability to modulate its production based on metabolic needs.
The primary role of D-ribose 5-phosphate is to serve as a substrate for the synthesis of phosphoribosyl pyrophosphate (PRPP), a reaction catalyzed by the enzyme ribose-phosphate diphosphokinase. wikipedia.org PRPP is a critical molecule required for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA replication, transcription, and repair. wikipedia.org It is also a precursor for the synthesis of the amino acids histidine and tryptophan. ontosight.ai The availability of D-ribose 5-phosphate can, therefore, directly influence the rate of nucleotide and amino acid biosynthesis. hmdb.canih.gov
The disodium (B8443419) salt of D-ribose 5-phosphate is a stable form of this important metabolite, making it suitable for various research applications. sigmaaldrich.comsigmaaldrich.com
Historical Context of D-Ribose 5-phosphate Research Discoveries
The understanding of D-ribose 5-phosphate is intrinsically linked to the elucidation of the pentose phosphate pathway (PPP). The initial groundwork for the discovery of this pathway was laid in the 1930s by Otto Warburg and his colleagues, who identified a key enzyme, glucose-6-phosphate dehydrogenase, and its role in glucose metabolism. numberanalytics.comnumberanalytics.com This work provided the first clues to a metabolic route for glucose distinct from glycolysis.
Further significant progress was made in the early 1950s by researchers like Bernard Horecker and his team, who meticulously unraveled the complex series of reactions that constitute the PPP. wikipedia.org Their work identified the various intermediates of the pathway, including D-ribose 5-phosphate, and the enzymes that catalyze their interconversions. The discovery of the reversible nature of the non-oxidative phase of the PPP was a particularly important breakthrough, demonstrating the pathway's flexibility in meeting the cell's metabolic demands. khanacademy.org
Subsequent research has continued to build upon these foundational discoveries, revealing the intricate regulation of the PPP and the central role of D-ribose 5-phosphate in coordinating various metabolic processes. For instance, studies have shown how the cell balances the flow of glucose-6-phosphate between glycolysis and the PPP to meet its needs for ATP, NADPH, and biosynthetic precursors like D-ribose 5-phosphate. wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H9Na2O8P |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
InChI Key |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Biosynthesis and Interconversion Pathways of D Ribose 5 Phosphate
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) as a Primary Source
The PPP is a cytosolic pathway that can be divided into two main phases: an oxidative phase and a non-oxidative phase. khanacademy.orgkhanacademy.org The pathway's initiation is dependent on the availability of glucose 6-phosphate, an intermediate shared with glycolysis. khanacademy.org
The oxidative phase of the PPP is an irreversible series of reactions that convert glucose 6-phosphate into ribulose 5-phosphate. wikipedia.orgkhanacademy.org This phase is a major source of NADPH in the cell, which is crucial for reductive biosynthesis and protecting against oxidative stress. libretexts.orgnih.gov The process begins with the oxidation of glucose 6-phosphate, yielding 6-phosphogluconolactone and the first molecule of NADPH. khanacademy.org Subsequently, 6-phosphogluconolactone is hydrolyzed to 6-phosphogluconate, which is then oxidatively decarboxylated to produce ribulose 5-phosphate, a second molecule of NADPH, and carbon dioxide. khanacademy.org This ribulose 5-phosphate is the direct precursor for D-Ribose 5-phosphate. khanacademy.org
The non-oxidative phase consists of a series of reversible sugar interconversions that are independent of oxidation reactions. aklectures.comkhanacademy.org This phase allows for the synthesis of D-Ribose 5-phosphate from its precursor and enables the recycling of pentose phosphates back into the glycolytic pathway. aklectures.com
The conversion of D-Ribulose (B119500) 5-phosphate to D-Ribose 5-phosphate is a critical isomerization reaction. wikipedia.orgnih.gov This reversible reaction is catalyzed by the enzyme ribose-5-phosphate (B1218738) isomerase (Rpi). nih.govwikipedia.org The enzyme facilitates the interconversion between the ketose (D-Ribulose 5-phosphate) and aldose (D-Ribose 5-phosphate) forms of the five-carbon sugar phosphate. wikipedia.orgebi.ac.uk This step is essential to meet the cellular demand for D-Ribose 5-phosphate for nucleotide and nucleic acid biosynthesis. nih.govhmdb.ca
The enzymes transketolase and transaldolase are central to the flexibility of the non-oxidative PPP. vaia.comchegg.com They catalyze the transfer of two-carbon (transketolase) and three-carbon (transaldolase) units between different sugar phosphates. vaia.comnih.gov These reversible reactions create a dynamic link between the PPP and glycolysis by interconverting pentose phosphates with glycolytic intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. nih.govvaia.com This allows the cell to modulate the production of D-Ribose 5-phosphate according to its metabolic state. For example, if the demand for NADPH is high and the need for D-Ribose 5-phosphate is low, the excess pentose phosphates can be converted back into glycolytic intermediates. aklectures.com Conversely, when the demand for D-Ribose 5-phosphate for biosynthesis is high, these enzymes can drive the conversion of glycolytic intermediates into pentose phosphates. aklectures.com
| Enzyme | Cofactor | Function in Non-Oxidative PPP |
| Ribose-5-phosphate isomerase | None | Interconverts D-Ribulose 5-phosphate and D-Ribose 5-phosphate. nih.govwikipedia.org |
| Transketolase | Thiamine pyrophosphate (TPP) | Transfers a two-carbon unit, interconverting various sugar phosphates. libretexts.orgvaia.com |
| Transaldolase | None | Transfers a three-carbon unit, linking the PPP with glycolysis. vaia.comnih.gov |
Non-Oxidative Phase Interconversion to D-Ribose 5-phosphate
Connections to Glycolysis and Gluconeogenesis
The PPP and glycolysis are intricately connected, sharing common intermediates and regulatory points that ensure a coordinated response to cellular needs. nih.gov
The primary branch point between glycolysis and the PPP is at the level of glucose 6-phosphate. nih.gov The enzyme glucose-6-phosphate dehydrogenase, which catalyzes the first committed step of the oxidative PPP, is a key regulatory point. libretexts.org Its activity is allosterically inhibited by high levels of NADPH, thus directing glucose 6-phosphate towards glycolysis when the cell's reductive power is sufficient. libretexts.org Conversely, a high NADP+/NADPH ratio stimulates the enzyme, increasing the flux through the PPP to generate more NADPH. researchgate.net
Regulatory Interplay in Carbon Metabolism
The synthesis and utilization of D-Ribose 5-phosphate are intricately linked with central carbon metabolism, particularly glycolysis and gluconeogenesis. ontosight.ai The metabolic fate of glucose-6-phosphate, a key starting molecule, is a major regulatory point. wikipedia.org The cell directs this intermediate into either glycolysis to generate ATP or into the pentose phosphate pathway to produce NADPH and R5P, based on its immediate requirements. medchemexpress.comwikipedia.org
The availability of substrates and the activity of key enzymes tightly control the flow through these pathways. For instance, high levels of NADPH can inhibit glucose-6-phosphate dehydrogenase, the first enzyme in the oxidative PPP, thereby downregulating R5P production from this route. Conversely, a high demand for nucleotides for DNA and RNA synthesis increases the utilization of R5P, pulling the equilibrium of the PPP towards its production. ontosight.ai In Escherichia coli, during periods of amino acid starvation, a regulatory molecule known as (p)ppGpp coordinates the down-regulation of nucleotide synthesis and the up-regulation of amino acid biosynthesis, with R5P proposed as a key metabolite linking these two processes. nih.gov
D-Ribose 5-phosphate in Purine (B94841) Metabolism
D-Ribose 5-phosphate is the foundational molecule upon which purine nucleotides are constructed. Its availability is a critical determinant for the rate of purine synthesis. hmdb.canih.gov
Precursor Role in de novo Purine Nucleotide Synthesis
The de novo synthesis of purines, which are essential components of nucleic acids and energy carriers like ATP and GTP, begins with D-Ribose 5-phosphate. youtube.comlibretexts.org Unlike pyrimidine (B1678525) synthesis where the ring is formed first and then attached to the ribose moiety, the purine ring system is assembled directly onto the ribose-5-phosphate scaffold. wikipedia.orglibretexts.org This entire pathway is dependent on a sufficient supply of R5P. Studies have shown that the intracellular concentration of R5P is a significant factor in determining the rate of de novo purine synthesis. nih.govnih.gov
Conversion to 5-Phosphoribosyl-1-pyrophosphate (PRPP)
For purine synthesis to commence, D-Ribose 5-phosphate must first be activated into a higher-energy form called 5-Phosphoribosyl-1-pyrophosphate (PRPP). youtube.comontosight.ai This conversion is a critical, rate-limiting step.
The reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase, more commonly known as PRPP synthetase. ontosight.ainih.gov This enzyme transfers a pyrophosphate group from ATP to the C-1 position of D-Ribose 5-phosphate. nih.gov
Reaction: D-Ribose 5-phosphate + ATP → 5-Phosphoribosyl-1-pyrophosphate (PRPP) + AMP nih.gov
PRPP is a key metabolite utilized in several biosynthetic pathways, including the synthesis of purine and pyrimidine nucleotides, the amino acids histidine and tryptophan, and the cofactor NAD. nih.govresearchgate.net The availability of D-ribose 5-phosphate directly influences the intracellular concentration of PRPP, which in turn regulates the rate of purine biosynthesis. nih.govnih.gov
Other Biosynthetic Routes for D-Ribose 5-phosphate
While the pentose phosphate pathway is the predominant source of D-Ribose 5-phosphate, alternative biosynthetic routes exist in various organisms.
Ribokinase-Catalyzed Phosphorylation of D-Ribose
Cells can directly phosphorylate free D-ribose to form D-Ribose 5-phosphate. This reaction is catalyzed by the enzyme ribokinase (EC 2.7.1.15), which utilizes ATP as the phosphate donor. wikipedia.orgnih.gov
Reaction: D-Ribose + ATP → D-Ribose 5-phosphate + ADP wikipedia.org
This pathway allows cells to salvage ribose from the breakdown of nucleosides or to utilize exogenous ribose from the environment. researchgate.netnih.gov The enzyme ribokinase belongs to the phosphofructokinase B (PfkB) family of sugar kinases. wikipedia.org This route can bypass the pentose phosphate pathway, providing a more direct means of producing R5P when free ribose is available. nih.gov For example, this pathway is crucial for protozoan parasites that are often dependent on the host for purines and utilize salvaged ribose for nucleotide synthesis. researchgate.net
Ribulose Monophosphate (RuMP) Pathway in Specific Organisms
Certain microorganisms, particularly some bacteria and archaea, utilize the Ribulose Monophosphate (RuMP) pathway. ontosight.ai This pathway is primarily known for its role in assimilating one-carbon compounds like formaldehyde. researchgate.netnih.gov However, it can also function in reverse to synthesize pentose phosphates. nih.govtandfonline.com
In this context, the RuMP pathway can serve as an alternative to the classical pentose phosphate pathway for producing D-Ribose 5-phosphate, especially in organisms where the PPP is incomplete or absent. ontosight.ainih.govresearchgate.net The key enzymes of this pathway are 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI). tandfonline.com In the reverse direction, these enzymes can convert fructose-6-phosphate (B1210287) into ribulose-5-phosphate, which is then isomerized to D-ribose 5-phosphate. nih.govresearchgate.net This has been identified as an essential pathway for R5P biosynthesis in the hyperthermophilic archaeon Thermococcus kodakaraensis. researchgate.net
Interactive Data Tables
Key Enzymes in D-Ribose 5-phosphate Metabolism
| Enzyme | Pathway | Reaction Catalyzed | Function |
| Ribose-5-phosphate isomerase (Rpi) | Pentose Phosphate Pathway | D-Ribulose 5-phosphate ↔ D-Ribose 5-phosphate wikipedia.org | Interconverts ketose and aldose forms of pentose phosphate. |
| PRPP Synthetase | Purine/Pyrimidine Synthesis | D-Ribose 5-phosphate + ATP → PRPP + AMP nih.gov | Activates R5P for nucleotide synthesis. |
| Ribokinase | Ribose Salvage | D-Ribose + ATP → D-Ribose 5-phosphate + ADP wikipedia.org | Phosphorylates free ribose. |
| HPS / PHI | RuMP Pathway | Fructose 6-phosphate ↔ Ribulose 5-phosphate (+ Formaldehyde) nih.gov | Alternative route for pentose phosphate synthesis in some microbes. |
Metabolic Pathways Involving D-Ribose 5-phosphate
| Pathway | Role of D-Ribose 5-phosphate | Key Outcome | Organism Type |
| Pentose Phosphate Pathway | Intermediate and Product wikipedia.org | NADPH and precursors for nucleotide synthesis | Ubiquitous |
| De Novo Purine Synthesis | Initial Scaffold Molecule (via PRPP) libretexts.org | Synthesis of AMP and GMP | Most organisms |
| Ribokinase Pathway | Product wikipedia.org | Salvage of free ribose | Many organisms, important in some parasites researchgate.net |
| RuMP Pathway | Product (in reverse) nih.gov | Formaldehyde assimilation or alternative pentose synthesis | Specific bacteria and archaea ontosight.ainih.gov |
Enzymology of D Ribose 5 Phosphate Metabolism
Ribose-5-phosphate (B1218738) Isomerase (RPI) Characteristics
Ribose-5-phosphate isomerase (RPI) is a crucial enzyme that catalyzes the reversible isomerization of D-ribose 5-phosphate (R5P) to D-ribulose (B119500) 5-phosphate (Ru5P). wikipedia.orgmedtigo.com This reaction is a key step in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. proteopedia.org The enzyme is highly conserved across most organisms, including bacteria, plants, and animals, highlighting its fundamental role in carbohydrate metabolism. wikipedia.orgproteopedia.org
Catalytic Mechanism and Active Site Analysis
The catalytic mechanism of RPIA involves a proton transfer that facilitates the isomerization between the aldose (R5P) and the ketose (Ru5P). The active site contains highly conserved residues that are critical for substrate binding and catalysis. While the precise mechanism can vary slightly between organisms, it generally proceeds through a high-energy enediolate intermediate. Key amino acid residues, such as aspartate and lysine (B10760008), in the active site act as proton donors and acceptors to facilitate the necessary tautomerization.
RPIB, on the other hand, utilizes a metal-dependent or metal-independent mechanism depending on the organism. The active site architecture is distinct from RPIA, reflecting its different evolutionary origin.
Regulation of RPI Activity and Gene Expression
The activity of RPI is crucial for maintaining the balance between the oxidative and non-oxidative branches of the pentose phosphate pathway. Its expression and activity are regulated to meet the cellular demands for NADPH and precursors for nucleotide synthesis. In humans, the gene encoding RPIA is located on the short arm of chromosome 2. wikipedia.org
Studies have shown that the expression of RPIA can be upregulated in rapidly proliferating cells, such as in certain types of cancer, to support the increased demand for nucleotides. For instance, a significant increase in RPIA expression has been observed in human hepatocellular carcinoma, correlating with the clinical stage and tumor size. wikipedia.org Mutations in the RPI gene can lead to RPI deficiency, a rare metabolic disorder characterized by progressive leukoencephalopathy and peripheral neuropathy. nih.gov This deficiency arises from a combination of a null allele and an allele that produces a partially active enzyme with expression deficits. nih.gov
Phosphoribosyl Pyrophosphate Synthetase (PRPP Synthetase)
Phosphoribosyl pyrophosphate (PRPP) synthetase, also known as ribose-phosphate diphosphokinase, is a rate-limiting enzyme that plays a central role in cellular metabolism. encyclopedia.pubhw.ac.uk It catalyzes the irreversible transfer of a pyrophosphate group from ATP to D-ribose 5-phosphate, forming 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) and AMP. encyclopedia.pub PRPP is a key precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide synthesis. wikipedia.org It is also required for the synthesis of the cofactors NAD+ and NADP+, as well as the amino acids histidine and tryptophan in certain organisms. encyclopedia.pub
Reaction Mechanism and ATP Dependency
The reaction catalyzed by PRPP synthetase is an unusual pyrophosphotransferase reaction that requires the presence of magnesium ions (Mg2+) for activity. wikipedia.org The enzyme acts on an ATP-Mg2+ complex. The mechanism involves the direct transfer of the pyrophosphoryl group from ATP to the C1 position of D-ribose 5-phosphate. This reaction is a critical link between carbon and nitrogen metabolism in the cell. encyclopedia.pub
The synthesis of PRPP is essential for all free-living organisms. encyclopedia.pub In humans, three isoforms of PRPP synthetase exist, and the genes encoding them are located on the X chromosome. wikipedia.org
Allosteric Regulation and Feedback Inhibition
The activity of PRPP synthetase is tightly regulated by allosteric mechanisms to ensure the appropriate supply of PRPP for various metabolic pathways. The enzyme is subject to feedback inhibition by several downstream products of the pathways it supplies.
Inhibitors: The primary allosteric inhibitors are purine and pyrimidine ribonucleotides, particularly ADP and GDP. encyclopedia.pub These nucleotides bind to allosteric sites on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity. This feedback inhibition prevents the overproduction of nucleotides.
Activators: The enzyme is activated by its substrates, D-ribose 5-phosphate and ATP, as well as by inorganic phosphate.
Mutations in the PRPS1 gene, which encodes PRPP synthetase 1, can lead to PRS superactivity, a rare X-linked disorder. medlineplus.govnih.gov These mutations often occur in the allosteric regulatory regions, causing the enzyme to be less sensitive to feedback inhibition. nih.gov This results in the overproduction of PRPP and consequently an excess of purine nucleotides, leading to hyperuricemia and gout. medlineplus.gov
| Regulatory Molecule | Effect on PRPP Synthetase | Type of Regulation |
| ADP | Inhibition | Allosteric Feedback Inhibition encyclopedia.pub |
| GDP | Inhibition | Allosteric Feedback Inhibition encyclopedia.pub |
| Inorganic Phosphate | Activation | Allosteric Activation |
| D-ribose 5-phosphate | Activation | Substrate Activation |
Ribokinase: Specificity and Kinetics
Ribokinase (EC 2.7.1.15) is a crucial enzyme that catalyzes the phosphorylation of D-ribose to form D-ribose 5-phosphate, a key precursor for nucleotide synthesis. oup.comuniprot.org This reaction utilizes ATP as the phosphate donor. wikipedia.org The systematic name for this enzyme is ATP:D-ribose 5-phosphotransferase. wikipedia.org Ribokinases belong to the phosphofructokinase B (PfkB) family of carbohydrate kinases. wikipedia.orgnih.gov
The enzyme exhibits a high degree of specificity for its substrates. Studies on ribokinase from Leishmania major have shown that it specifically phosphorylates D-ribose. oup.com The kinetic parameters for this enzyme have been determined, revealing its efficiency. For the L. major enzyme, the Michaelis constant (Km) for D-ribose is 0.3 ± 0.04 mM and for ATP is 0.2 ± 0.02 mM. oup.com The turnover numbers (kcat) for these substrates were found to be 10.8 s-1 and 10.2 s-1, respectively. oup.com Human ribokinase also shows Michaelis-Menten kinetics, with a reported Km for ribose of 2.17 mM in the presence of 10 mM inorganic phosphate. uniprot.org
While highly specific for D-ribose, the substrate specificity of ribokinase can be altered through protein engineering. For instance, research on Escherichia coli ribokinase (EcoRK) has demonstrated that rational mutagenesis can enhance its activity towards other pentoses, such as D-arabinose. nih.gov Specifically, the A98G mutation resulted in a 15-fold increase in kcat and a 1.5-fold decrease in KM for arabinose, highlighting the potential to engineer this enzyme for biotechnological applications. nih.gov
Table 1: Kinetic Parameters of Ribokinase
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) |
|---|---|---|---|
| Leishmania major | D-Ribose | 0.3 ± 0.04 | 10.8 |
| Leishmania major | ATP | 0.2 ± 0.02 | 10.2 |
| Human | D-Ribose | 2.17 | - |
D-Ribose-5-phosphate Reductase and Related Enzymes
A key enzyme in the reductive metabolism of D-ribose 5-phosphate is D-ribose-5-phosphate reductase. This enzyme catalyzes the reduction of D-ribose 5-phosphate to D-ribitol-5-phosphate, utilizing NADPH as the reducing agent. nih.gov The reaction is as follows:
D-ribose-5-P + NADPH + H+ → D-ribitol-5-P + NADP+ nih.gov
This enzyme was first isolated and characterized from the leaves of Adonis vernalis L. nih.gov It is specific for NADPH and exhibits optimal activity at a pH range of 5.5 to 6.0. nih.gov The Michaelis constant for D-ribose-5-phosphate has been determined to be 1.35 mM. nih.gov
Interestingly, this reductase also shows activity towards other substrates, including D-erythrose-4-phosphate, D-erythrose, and DL-glyceraldehyde. nih.gov However, it does not act on hexoses, hexose (B10828440) phosphates, pentoses, or dihydroxyacetone. nih.gov The discovery of D-ribose-5-P reductase provided evidence for a new pathway for ribitol (B610474) synthesis in plants. nih.gov
Ribose-5-phosphate Adenylyltransferase Activity
Ribose-5-phosphate adenylyltransferase (EC 2.7.7.35) is an enzyme that facilitates the transfer of an adenylyl group to D-ribose 5-phosphate. wikipedia.org The systematic name for this enzyme class is ADP:D-ribose-5-phosphate adenylyltransferase. wikipedia.org It catalyzes the reversible reaction between ADP and D-ribose 5-phosphate to produce phosphate and ADP-ribose. wikipedia.org
The reaction is as follows:
ADP + D-ribose 5-phosphate ⇌ phosphate + ADP-ribose wikipedia.org
This enzyme is classified as a transferase, specifically a nucleotidyltransferase that transfers phosphorus-containing nucleotide groups. wikipedia.org Other common names for this enzyme include ADP ribose phosphorylase and adenosine (B11128) diphosphoribose phosphorylase. wikipedia.org
Deoxyribose-5-phosphate Aldolase (B8822740) (DERA) and Its Substrate Specificity
Deoxyribose-5-phosphate aldolase (DERA), also known as 2-deoxy-D-ribose-5-phosphate aldolase (EC 4.1.2.4), is a class I aldolase that plays a pivotal role in the reversible cleavage of 2-deoxy-D-ribose 5-phosphate into D-glyceraldehyde 3-phosphate and acetaldehyde (B116499). wikipedia.orgnih.gov This enzyme is unique among aldolases as it can utilize two aldehydes as substrates. wikipedia.org The catalytic mechanism proceeds through the formation of a Schiff base with a lysine residue in the active site. wikipedia.org
DERA exhibits broad substrate specificity and is known for its promiscuous activity, accepting a variety of aldehyde substrates. nih.govvtt.fisigmaaldrich.com This promiscuity has made it a valuable tool in organic synthesis. nih.gov For example, it can catalyze sequential aldol (B89426) reactions to produce complex polyol systems. nih.gov
Research has shown that the active site of DERA is loosely packed, which contributes to its broad substrate tolerance. nih.gov The C-terminal region of the enzyme is short, flexible, and involved in substrate recognition. nih.gov Protein engineering efforts have been employed to enhance DERA's activity towards non-phosphorylated aldehyde donor substrates like acetaldehyde and even formaldehyde. nih.govvtt.fisigmaaldrich.com
Table 2: Substrate Versatility of Deoxyribose-5-phosphate Aldolase (DERA)
| Natural Substrates | Other Accepted Substrates |
|---|---|
| 2-deoxy-D-ribose 5-phosphate | Acetaldehyde |
| D-glyceraldehyde 3-phosphate | Formaldehyde |
| Chloroacetaldehyde | |
| Aldehydes with long chains (up to C4) |
D-Ribulose 5-phosphate 3-Epimerase Function
D-Ribulose 5-phosphate 3-epimerase (EC 5.1.3.1), also known as phosphopentose epimerase, is a crucial enzyme that catalyzes the reversible interconversion of D-ribulose 5-phosphate and D-xylulose 5-phosphate. uniprot.orgwikipedia.org This epimerization reaction is a key step in both the pentose phosphate pathway and the Calvin cycle in plants. wikipedia.orgnih.gov
In the pentose phosphate pathway, this enzyme provides the necessary substrate, D-xylulose 5-phosphate, for the transketolase reaction. wikipedia.org In the Calvin cycle, it is involved in the regeneration of ribulose-1,5-bisphosphate, the acceptor molecule for CO2 fixation. wikipedia.orgnih.gov
The enzyme is a metalloprotein, often requiring a divalent metal ion for its catalytic activity. uniprot.orgwikipedia.org Studies have shown that the enzyme from Streptococcus pyogenes is activated by Zn2+. acs.org The catalytic mechanism involves a 1,1-proton transfer reaction with a 2,3-enediolate intermediate that is stabilized by the metal cofactor. acs.org The structure of the enzyme typically features a TIM barrel fold. ebi.ac.uk
Cellular and Organismal Roles of D Ribose 5 Phosphate
Fundamental Role in Nucleotide and Nucleic Acid Biosynthesis (DNA, RNA, ATP, NAD, FAD)
D-Ribose 5-phosphate is the essential precursor for the synthesis of a wide array of vital biomolecules. wikipedia.orgontosight.ai Its most critical role is to provide the ribose scaffold for nucleotides, the building blocks of the nucleic acids DNA and RNA. wikipedia.orgkhanacademy.orgyoutube.com
The process begins with the enzymatic conversion of R5P into phosphoribosyl pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase. wikipedia.orgresearchgate.net PRPP is the activated form of ribose and is a key substrate for both the de novo and salvage pathways of nucleotide synthesis. wikipedia.orgresearchgate.net In de novo purine (B94841) synthesis, the entire purine ring structure is assembled upon this PRPP scaffold. wikipedia.org In pyrimidine (B1678525) synthesis, the pre-formed orotate (B1227488) ring is covalently linked to PRPP. wikipedia.org
Beyond nucleic acids, R5P is integral to the structure of several other indispensable molecules:
Adenosine (B11128) Triphosphate (ATP): The universal energy currency of the cell, ATP, consists of an adenine (B156593) base, a ribose sugar (derived from R5P), and three phosphate (B84403) groups. nih.govresearchgate.net The availability of R5P is thus a determinant in the cell's capacity to regenerate ATP, particularly under conditions of high energy demand or metabolic stress. nih.govresearchgate.net
Nicotinamide (B372718) Adenine Dinucleotide (NAD): This coenzyme is critical for a vast number of redox reactions in cellular metabolism. Its structure incorporates a ribose moiety derived from R5P. ontosight.ai
Flavin Adenine Dinucleotide (FAD): Another essential redox cofactor, FAD is involved in key metabolic pathways like the citric acid cycle and fatty acid oxidation. wikipedia.orgontosight.ainih.gov FAD is synthesized from riboflavin (B1680620) (vitamin B2) and contains a ribitol (B610474) (the reduced form of ribose) and a ribose sugar, highlighting the central role of the R5P scaffold. wikipedia.org
Table 1: Key Biomolecules Derived from D-Ribose 5-phosphate
| Biomolecule | Class | Primary Function |
|---|---|---|
| DNA (Deoxyribonucleic Acid) | Nucleic Acid | Genetic information storage |
| RNA (Ribonucleic Acid) | Nucleic Acid | Gene expression, protein synthesis |
| ATP (Adenosine Triphosphate) | Nucleotide Coenzyme | Primary energy currency |
| NAD (Nicotinamide Adenine Dinucleotide) | Redox Coenzyme | Electron carrier in catabolic reactions |
| FAD (Flavin Adenine Dinucleotide) | Redox Coenzyme | Electron carrier in metabolic reactions |
| Coenzyme A | Coenzyme | Metabolism of fatty acids and pyruvate |
Contribution to Cellular Redox Homeostasis through NADPH Generation
D-Ribose 5-phosphate is a product of the pentose (B10789219) phosphate pathway (PPP), which has two distinct phases: oxidative and non-oxidative. wikipedia.orgnih.gov The oxidative phase is a primary source for the production of Nicotinamide Adenine Dinucleotide Phosphate (NADPH). khanacademy.orgnih.gov This phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process. wikipedia.orgnih.gov Ribulose-5-phosphate is then isomerized to D-ribose 5-phosphate. wikipedia.orgtaylorandfrancis.com
NADPH is the cell's main reducing agent, donating high-energy electrons for biosynthetic reactions and, crucially, for maintaining redox homeostasis. nih.govnih.gov The PPP is the largest contributor to cytosolic NADPH production and is essential for maintaining a high NADPH/NADP+ ratio. nih.gov
The NADPH generated by the oxidative PPP is fundamental to the cell's antioxidant defense systems. ontosight.ainih.govontosight.ai It serves as the electron donor for the enzyme glutathione (B108866) reductase, which regenerates reduced glutathione (GSH) from its oxidized state (GSSG). GSH is a major cellular antioxidant, directly neutralizing reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases. taylorandfrancis.comnih.gov
By fueling this critical antioxidant cycle, the PPP, through its production of NADPH, protects cellular components like lipids, proteins, and nucleic acids from oxidative damage caused by ROS generated during normal metabolism or in response to stress. nih.govcaldic.com Dysregulation of the PPP, indicated by abnormal levels of R5P and related metabolites, can lead to impaired antioxidant function. taylorandfrancis.com
Mitochondria, the powerhouses of the cell, are a major site of both ATP production and ROS generation. nih.govaiac.org.au Mitochondrial function is highly dependent on a steady supply of substrates and the maintenance of redox balance. The availability of D-ribose 5-phosphate is linked to mitochondrial health by supporting the synthesis of ATP and NAD. nih.govontosight.ainih.gov
During periods of cellular stress, such as ischemia or hypoxia, ATP levels can be depleted. nih.govcaldic.com The production of R5P via the PPP allows for the replenishment of the nucleotide pool needed for ATP synthesis, thereby helping to preserve mitochondrial integrity and function. nih.govresearchgate.net Supplemental D-ribose can bypass rate-limiting steps in the PPP to produce D-ribose-5-phosphate, which is then used for energy production, highlighting the importance of this intermediate for mitochondrial bioenergetics. nih.govaiac.org.aunih.govnutraingredients-usa.com
D-Ribose 5-phosphate as a Metabolic Checkpoint
Recent research has illuminated the role of D-ribose 5-phosphate not just as a metabolite, but as a metabolic checkpoint or signaling molecule that informs the cell of its metabolic state and influences key cellular decisions. nih.govresearchgate.net
Rapidly proliferating cells, including cancer cells, have a high demand for D-ribose 5-phosphate to support the massive synthesis of DNA and RNA required for cell division. wikipedia.orgontosight.ai The flux through the PPP is often upregulated in these cells to meet the increased need for both R5P and NADPH. ontosight.aiontosight.ai
The availability of R5P can, therefore, act as a regulatory checkpoint for cell growth. When R5P is abundant, the cell has the necessary building blocks for nucleotide synthesis and can proceed with proliferation. Conversely, limitations in R5P supply can constrain the rate of nucleic acid synthesis and slow or halt cell growth. nih.govaiac.org.au
Cells must adapt their metabolism in response to various stressors, such as nutrient limitation or oxidative stress. D-ribose 5-phosphate levels are a key indicator of the status of glucose metabolism and play a role in this adaptive reprogramming. nih.govresearchgate.net
A significant research finding identified D-ribose 5-phosphate (termed D5P in the study) as a metabolic checkpoint that links glucose limitation to the activity of the transcriptional co-activator Yes-associated protein (YAP). nih.govresearchgate.net Under glucose-deprived conditions, decreased levels of D5P lead to the activation of YAP, which promotes cancer cell survival. nih.govresearchgate.net This reveals a feedback mechanism where D5P levels directly influence a major signaling pathway that controls cellular stress responses and survival. nih.gov
Furthermore, in response to viral infection, the cell can actively suppress the production of R5P to limit nucleic acid synthesis and thus restrict viral replication. nih.gov This demonstrates that R5P metabolism is a dynamic process that is reprogrammed to meet the specific challenges faced by the cell. nih.gov
Table 2: Key Enzymes in D-Ribose 5-phosphate Metabolism
| Enzyme | Pathway | Function |
|---|---|---|
| Glucose-6-phosphate dehydrogenase (G6PD) | Oxidative PPP | Catalyzes the rate-limiting step of the PPP, producing NADPH. nih.govnih.gov |
| Ribose-5-phosphate (B1218738) isomerase | Non-oxidative PPP | Interconverts ribulose-5-phosphate and ribose-5-phosphate. wikipedia.orgnih.govontosight.ai |
| Ribose-phosphate diphosphokinase (PRPS1) | Nucleotide Synthesis | Activates R5P to PRPP for nucleotide synthesis. wikipedia.orgontosight.ai |
| Transketolase & Transaldolase | Non-oxidative PPP | Interconvert pentose sugars with glycolytic intermediates. wikipedia.orgontosight.aidroracle.ai |
Involvement in Cellular Homeostasis and Energy Metabolism
D-Ribose 5-phosphate is integral to maintaining cellular homeostasis and energy balance. It is a key component in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.gov The availability of intracellular R5P is a determining factor in the rate of de novo purine synthesis. hmdb.ca The pentose phosphate pathway, which produces R5P, is a critical source of NADPH. wikipedia.org NADPH is essential for antioxidant defense, protecting cells from damage by reactive oxygen species (ROS). ontosight.ainih.gov
The regulation of R5P levels is crucial for cellular function. Under conditions of glucose limitation, for example, a decrease in D-ribose 5-phosphate levels can activate the YAP (Yes-associated protein) signaling pathway to promote cancer cell survival. nih.govresearchgate.net This highlights R5P's role as a metabolic checkpoint. nih.govresearchgate.net
Key enzymes involved in the metabolism of D-ribose 5-phosphate include ribose-5-phosphate isomerase, which interconverts D-ribose 5-phosphate and D-ribulose (B119500) 5-phosphate, and phosphoribosyl pyrophosphate (PRPP) synthetase, which is crucial for nucleotide synthesis. ontosight.ai Transketolase and transaldolase are also key enzymes in the non-oxidative phase of the PPP where R5P is interconverted with other sugars. ontosight.ai
Roles in Specific Biological Systems
The importance of D-ribose 5-phosphate extends across different biological systems, from microbes to plants.
Escherichia coli
In Escherichia coli, D-ribose 5-phosphate metabolism is a key factor in the bacterium's resistance to stress and antibiotics. asm.orgnih.gov Disrupting the canonical pentose phosphate pathway can lead to an alternative anabolic synthesis of pentose phosphates, which in turn increases the bacterium's susceptibility to various antibiotics. asm.org Conversely, activating the utilization of ribose-5-phosphate restores antibiotic tolerance. asm.orgnih.gov R5P is also considered a critical link between nucleotide and amino acid metabolism, particularly during the stringent response to nutrient starvation. nih.gov
Trypanosoma brucei
Trypanosoma brucei, the parasite responsible for African sleeping sickness, relies on the non-oxidative branch of the pentose phosphate pathway for the production of R5P, which is essential for nucleotide and nucleic acid synthesis. plos.org The enzyme that catalyzes the interconversion of D-ribose 5-phosphate and D-ribulose 5-phosphate in this organism is ribose-5-phosphate isomerase type B (RpiB). plos.orgnih.gov This enzyme is absent in humans, making it a potential drug target. plos.orgnih.govresearchgate.net Studies have shown that reducing the levels of RpiB through RNA interference compromises the parasite's growth in vitro and its infectivity in mice. nih.govresearchgate.net Genetic validation has confirmed that RPIB is essential for the survival of trypanosomatids. nih.gov
Pseudomonas aeruginosa
In Pseudomonas aeruginosa, D-ribose 5-phosphate is involved in several metabolic pathways, including the pentose phosphate pathway, purine metabolism, and the biosynthesis of ansamycins. umaryland.edu The biosynthesis of purines and pyrimidines, which require R5P, has been shown to be crucial for the ability of P. aeruginosa to compete with other bacteria. nih.gov For instance, a mutant in the purF gene, which is involved in the initial steps of purine synthesis from R5P, showed a significant growth deficiency when competing with other Gram-negative bacteria. nih.gov
In the model plant Arabidopsis thaliana, the plastidial pentose phosphate pathway is essential for embryo development. nih.gov Specifically, the synthesis of R5P within the plastids is critical for purine nucleotide synthesis, which is necessary for the rapid cell division occurring during early embryogenesis. nih.gov A failure to produce R5P leads to abnormal cell division patterns and arrests embryo development at the globular stage. nih.gov
Furthermore, the cytosolic enzyme RIBOSE PHOSPHATE ISOMERASE 1 (RPI1), which interconverts R5P and ribulose 5-phosphate, has been shown to influence root development. frontiersin.org A mutation in the RPI1 gene leads to defects in cellulose (B213188) synthesis, resulting in short, swollen primary roots. frontiersin.org This is linked to altered auxin distribution and signaling, which are critical for proper root development. frontiersin.org The study suggests a connection between cellulose synthesis, the organization of the actin cytoskeleton, and polar auxin transport. frontiersin.org
Research on Arabidopsis has also identified a ribokinase that phosphorylates ribose to form ribose 5-phosphate, suggesting a role for this pathway in nucleoside metabolism. nih.gov
D-Ribose 5-phosphate metabolism plays a role in cellular responses to oxidative stress. The pentose phosphate pathway, which generates R5P, is a major source of NADPH, which is crucial for regenerating the antioxidant glutathione. nih.gov In Drosophila, reduced expression of ribose-5-phosphate isomerase in neurons was found to enhance tolerance to oxidative stress and extend lifespan. nih.gov
Abnormal pentose phosphate metabolism can be an indicator of a compromised antioxidant stress response. taylorandfrancis.com Supplemental D-ribose has been shown to enhance the recovery of ATP levels after cellular stress and may reduce the formation of free radicals. nih.govcaldic.com Specifically, during periods of hypoxia or ischemia, supplemental D-ribose may inhibit the breakdown of adenine nucleotides, thereby reducing the production of superoxide (B77818) anion radicals. caldic.com
In the context of aging, while not directly focused on D-ribose 5-phosphate, the broader metabolic shifts in senescent cells often involve alterations in pathways connected to it. For instance, changes in glucose metabolism and nucleotide synthesis are common features of cellular senescence.
Compound Information
Advanced Research Methodologies and Approaches for D Ribose 5 Phosphate Studies
Molecular Biology and Genetic Engineering Techniques
Genetic manipulation provides powerful tools to study the function and regulation of enzymes involved in D-Ribose 5-phosphate metabolism within a cellular context.
Gene Cloning, Expression, and Mutagenesis (e.g., Site-Directed Mutagenesis)
The cloning and expression of genes encoding enzymes that interact with D-Ribose 5-phosphate are fundamental to their characterization. For instance, the gene for 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA), which can utilize a derivative of R5P, has been cloned and expressed to facilitate studies on its structure and function. nih.gov This process often involves inserting the gene of interest into a plasmid vector, which is then introduced into a host organism like Escherichia coli for large-scale protein production. uu.seuu.se
Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. neb.com This allows researchers to investigate the role of individual amino acids in enzyme structure, catalysis, and substrate binding. For example, site-directed mutagenesis of Ribose-5-phosphate (B1218738) isomerase (RpiA), an enzyme that catalyzes the interconversion of ribose-5-phosphate and ribulose-5-phosphate, has been used to identify key catalytic residues. uu.senih.gov By changing specific amino acids in the active site, researchers can assess their impact on the enzyme's kinetic properties and elucidate the reaction mechanism. uu.senih.gov Studies on spinach RPI revealed that mutating conserved charged amino acid residues significantly diminished the enzyme's catalytic efficiency, highlighting their importance in catalysis. uu.se Similarly, mutagenesis of D-ribulose (B119500) 5-phosphate 3-epimerase (RPE) has provided insights into the roles of specific residues in substrate binding and catalysis. nih.gov
Table 1: Examples of Site-Directed Mutagenesis Studies on R5P-Related Enzymes
| Enzyme | Organism | Mutated Residue(s) | Observed Effect | Reference |
| Ribose-5-phosphate isomerase B (RpiB) | Trypanosoma cruzi | Cys69, His102 | Inactivation of the enzyme, role in ring opening | nih.gov |
| Ribose-5-phosphate isomerase (RPI) | Spinach | D87A, K100A, D90A | Greatly diminished kcat values | uu.se |
| D-ribulose 5-phosphate 3-epimerase (hRPE) | Human | Met39, Met72, Met141 | Imparting substrate specificity | nih.gov |
Gene Knockdown (e.g., RNA Interference) and Gene Deletion Strategies
Gene knockdown and deletion techniques are employed to understand the physiological role of enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP). RNA interference (RNAi) uses small interfering RNAs (siRNAs) to specifically silence the expression of target genes. nih.gov Studies have shown that silencing genes encoding for enzymes like Ribose-phosphate pyrophosphokinase 1 (PRPS1) and Ribulose-5-phosphate epimerase (RPE) in human fibroblasts can affect DNA replication, indicating the importance of the PPP in cell proliferation. nih.gov
Gene deletion, or knockout, involves removing a gene from an organism's genome. In bacteria, knocking out the gene for glucose-6-phosphate isomerase, an enzyme in glycolysis, has been shown to redirect carbon flux into the pentose phosphate pathway. nih.gov These approaches help to reveal the consequences of disrupting R5P metabolism and its interconnected pathways.
Functional Complementation Studies
Functional complementation is a technique used to identify the function of a gene. It involves introducing a gene into an organism that has a mutation in the corresponding gene, and observing whether the introduced gene can restore the wild-type phenotype. For example, if a yeast strain is unable to grow due to a mutation in a gene required for R5P synthesis, introducing a functional copy of that gene from another organism can rescue this growth defect. This approach has been instrumental in identifying and characterizing genes involved in the pentose phosphate pathway across different species.
Biochemical and Enzymatic Characterization
A thorough biochemical and enzymatic characterization is essential to understand the catalytic mechanism and regulation of enzymes that metabolize D-Ribose 5-phosphate.
Enzyme Purification and Kinetic Analysis (Km, Vmax, pH Optima)
The purification of enzymes is a critical first step for their detailed kinetic analysis. Various chromatography techniques are employed to isolate the enzyme of interest from a complex mixture of proteins. uu.senih.gov Once purified, the enzyme's activity can be measured using spectrophotometric assays that monitor the change in absorbance of a substrate or product over time. uu.sethermofisher.com
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined to understand the enzyme's affinity for its substrate and its catalytic efficiency. For Ribose-5-phosphate isomerase B from Trypanosoma cruzi, the Km values for R5P and its product, ribulose-5-phosphate, were determined to be 4 mM and 1.4 mM, respectively. nih.gov The pH optimum, the pH at which the enzyme exhibits maximum activity, is also a key characteristic. For instance, D-ribose-5-phosphate reductase from Adonis vernalis L. leaves has a pH optimum in the range of 5.5 to 6.0. nih.gov
Table 2: Kinetic Properties of Enzymes Involved in R5P Metabolism
| Enzyme | Organism | Substrate | Km (mM) | Vmax | pH Optima | Reference |
| Ribose-5-phosphate isomerase B | Trypanosoma cruzi | D-Ribose 5-phosphate | 4 | Not Specified | Not Specified | nih.gov |
| Ribose-5-phosphate isomerase B | Trypanosoma cruzi | D-Ribulose 5-phosphate | 1.4 | Not Specified | Not Specified | nih.gov |
| D-ribose-5-phosphate reductase | Adonis vernalis L. | D-Ribose 5-phosphate | 1.35 | Not Specified | 5.5 - 6.0 | nih.gov |
| Ribose-5-phosphate isomerase | Spinach | D-Ribose 5-phosphate | Not Specified | Not Specified | Not Specified | uu.se |
Substrate Specificity and Inhibitor Profiling
Investigating the substrate specificity of an enzyme reveals the range of molecules it can act upon. For example, D-ribose-5-phosphate reductase from Adonis vernalis L. leaves can also reduce other aldehydes like D-erythrose-4-phosphate, but not hexoses or other pentoses. nih.gov This information helps to define the enzyme's role in metabolism.
Inhibitor profiling is crucial for understanding enzyme regulation and for developing potential therapeutic agents. Competitive inhibitors, which bind to the active site of an enzyme and prevent the substrate from binding, are often studied. For instance, 4-Phospho-D-erythronohydroxamic acid acts as a competitive inhibitor of Ribose-5-phosphate isomerase. nih.gov Similarly, phosphate has been shown to be a competitive inhibitor of spinach RPI with a Ki of 7.9 mM. uu.se Studies on rhodanine (B49660) derivatives have identified them as inhibitors of key pentose phosphate pathway enzymes, glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, with Ki values in the micromolar range. bingol.edu.tr
Protein Structure-Function Relationship Studies
Understanding the functional roles of D-Ribose 5-phosphate necessitates detailed studies of the proteins that bind to it. By examining the relationship between the three-dimensional structure of these proteins and their activity, researchers can elucidate the mechanisms of substrate recognition, catalysis, and regulation.
A key example is the study of Ribose-5-phosphate isomerase (Rpi) , an enzyme that catalyzes the interconversion of D-Ribose 5-phosphate and D-ribulose 5-phosphate. nih.gov Structural and functional studies of Rpi from various organisms, including Saccharomyces cerevisiae, have revealed a highly conserved active site pocket. nih.gov Mapping of conserved amino acid residues within this pocket provides insights into the specific interactions required for binding D-Ribose 5-phosphate and for the catalytic mechanism. nih.gov Site-directed mutagenesis, where specific amino acids in the active site are altered, coupled with kinetic analysis of the mutant enzymes, can further define the role of individual residues in the enzyme's function.
Metabolomics and Analytical Techniques
Metabolomics provides a powerful approach to quantify and trace the metabolic fate of D-Ribose 5-phosphate within a biological system. This involves a suite of advanced analytical techniques that can identify and measure a wide range of metabolites, including D-Ribose 5-phosphate, with high sensitivity and specificity.
Targeted Metabolite Profiling (e.g., Mass Spectrometry, HPLC)
Targeted metabolite profiling focuses on the quantification of a specific set of known metabolites, including D-Ribose 5-phosphate. Mass spectrometry (MS) coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) is a cornerstone of this approach.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the simultaneous determination of multiple intracellular metabolites, including those in the pentose phosphate pathway. nih.gov For instance, using a volatile ion pair modifier like tributylammonium (B8510715) acetate (B1210297) (TBAA) in the mobile phase allows for the separation of negatively charged compounds such as sugar phosphates on a standard C18 reversed-phase column. nih.gov This method has been successfully applied to quantify metabolites in cell extracts of Escherichia coli, with detection limits often below 60 nM. nih.gov
Another advanced MS-based technique is the 600MRM (Multiple Reaction Monitoring) analysis, which has been used to investigate metabolic changes in cancer cells under glucose limitation. dntb.gov.ua This targeted metabolomics approach can provide quantitative data on the levels of D-Ribose 5-phosphate and other related metabolites, revealing how metabolic pathways are rewired under stress conditions. dntb.gov.ua
| Analytical Technique | Description | Application in D-Ribose 5-phosphate Studies |
| LC-MS/MS | A hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Simultaneous quantification of D-Ribose 5-phosphate and other metabolites in the central carbon metabolism of E. coli. nih.gov |
| 600MRM | A targeted mass spectrometry approach that offers high sensitivity and specificity for the quantification of a predefined set of metabolites. | Analysis of metabolic changes, including D-Ribose 5-phosphate levels, in cancer cells under glucose deprivation. dntb.gov.ua |
| LC-ESI-QTOF | Liquid chromatography coupled to electrospray ionization and a quadrupole time-of-flight mass spectrometer. | Provides accurate mass measurements for the identification and structural elucidation of metabolites like D-Ribose 5-phosphate. massbank.eu |
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the flow of atoms through metabolic pathways. By providing cells with a substrate labeled with a stable isotope, such as ¹³C-glucose, researchers can track the incorporation of the isotope into downstream metabolites like D-Ribose 5-phosphate.
These studies are crucial for elucidating the activity of different branches of the pentose phosphate pathway (PPP). For example, by feeding cells with [1-¹³C]glucose, it is possible to distinguish between the oxidative and non-oxidative phases of the PPP. scilit.com The labeling pattern in metabolites like histidine, which derives a portion of its carbon backbone from the ribose moiety, can reveal the predominant metabolic route. scilit.com Mass spectrometry is then used to analyze the mass isotopomer distribution of these metabolites, providing a quantitative measure of pathway flux. scilit.com
| Isotopic Tracer | Experimental Approach | Key Findings |
| [1-¹³C]glucose | Cells are cultured with glucose labeled at the C1 position. The distribution of the ¹³C label in downstream metabolites is analyzed by MS. | Helps to differentiate between the oxidative and non-oxidative pentose phosphate pathways. scilit.com |
| [1,2-¹³C]glucose | Cells are fed with glucose labeled at both the C1 and C2 positions. | Provides further confirmation of the activity of the non-oxidative PPP. scilit.com |
| U-¹³C-glucose | Uniformly labeled glucose is used to trace the fate of all carbon atoms from glucose through metabolic pathways. | Allows for comprehensive metabolic flux analysis and modeling. nih.gov |
Quantitative Analysis of Intracellular and Extracellular D-Ribose 5-phosphate
The precise measurement of D-Ribose 5-phosphate concentrations both inside and outside the cell is critical for understanding its metabolic significance. nih.gov A variety of methods have been developed for this purpose, each with its own advantages.
For intracellular quantification , a highly specific and sensitive method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach allows for the direct measurement of D-Ribose 5-phosphate in cell extracts and can distinguish it from other sugar phosphates. nih.gov Another method is a radioenzymatic assay that uses [8-¹⁴C]adenine to measure the formation of radioactive inosine (B1671953) in a series of coupled enzymatic reactions, providing a sensitive way to determine D-Ribose 5-phosphate levels in tissues. nih.gov Enzyme-coupled spectrophotometric assays also offer a means of quantification by monitoring the change in absorbance of a reporter molecule, such as NADH, in a reaction linked to the metabolism of D-Ribose 5-phosphate. thermofisher.com
The analysis of extracellular D-Ribose 5-phosphate is less commonly reported in a research context. However, the detection of D-Ribose 5-phosphate in biological fluids and food products like cow's milk and rice suggests its presence in the extracellular environment. hmdb.ca The same sensitive techniques used for intracellular analysis, such as LC-MS/MS, would be applicable for the quantification of extracellular D-Ribose 5-phosphate, provided that appropriate sample preparation methods are employed to remove interfering substances.
Structural Biology Approaches
Structural biology provides a visual framework for understanding how D-Ribose 5-phosphate interacts with its binding partners at the atomic level. These methods are essential for rational drug design and for a deeper comprehension of enzymatic mechanisms.
High-Resolution Crystal Structure Determination of D-Ribose 5-phosphate-Binding Proteins
X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at high resolution. By crystallizing a protein in the presence of its ligand, in this case, D-Ribose 5-phosphate, researchers can obtain a detailed picture of the binding site and the specific molecular interactions that mediate recognition.
The crystal structure of D-ribose-5-phosphate isomerase from Saccharomyces cerevisiae has been solved at a resolution of 2.1 Å. nih.gov This high-resolution structure reveals the precise arrangement of amino acid side chains in the active site that form hydrogen bonds and other non-covalent interactions with the substrate. nih.gov Such structural information is invaluable for understanding the enzyme's catalytic mechanism and its substrate specificity. nih.gov Similarly, structural studies of other D-Ribose 5-phosphate-binding proteins, such as those involved in nucleotide biosynthesis, can shed light on the molecular basis of their function and provide targets for the development of specific inhibitors.
| Protein | Organism | Resolution | Key Structural Insights |
| D-ribose-5-phosphate isomerase | Saccharomyces cerevisiae | 2.1 Å | Revealed a highly conserved active site pocket and the specific residues involved in ligand binding and catalysis. nih.gov |
| Human d-ribulose 5-phosphate 3-epimerase (hRPE) | Human | Not specified | Structural studies showed that hRPE utilizes Fe²⁺ for catalysis. hmdb.ca |
Small-Angle X-ray Scattering (SAXS) and NMR Spectroscopy
To elucidate the structural and dynamic properties of D-Ribose 5-phosphate and its interactions with enzymes, researchers employ a powerful combination of Small-Angle X-ray Scattering (SAXS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution insights into the structure, dynamics, and interactions of molecules at the atomic level. researchgate.netnews-medical.net For D-Ribose 5-phosphate, NMR is instrumental in determining its solution conformation and identifying the specific atoms involved in binding to enzymes. researchgate.netbmrb.iohmdb.canih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can identify the different anomers (α and β) of R5P present in solution and quantify their relative populations. researchgate.net Furthermore, NMR techniques like saturation transfer difference (STD) and chemical shift perturbation (CSP) are invaluable for mapping the binding interface between R5P and its target enzymes, such as ribose-5-phosphate isomerase. nih.govproteopedia.org By observing changes in the NMR signals of either the ligand or the protein upon complex formation, researchers can pinpoint the crucial residues and functional groups involved in the interaction.
| Technique | Information Gained | Application to D-Ribose 5-phosphate Studies |
| SAXS | Overall shape, size, and conformational changes of macromolecules in solution. plos.orgyoutube.com | Characterizing the global structural changes in enzymes upon binding of D-Ribose 5-phosphate. nih.gov |
| NMR | Atomic-level structure, dynamics, and molecular interactions. researchgate.netnews-medical.net | Determining the solution structure of D-Ribose 5-phosphate and mapping its binding site on enzymes. researchgate.netbmrb.io |
Computational and Systems Biology Modeling
The integration of experimental data into computational models provides a powerful framework for understanding the systemic role of D-Ribose 5-phosphate in metabolism. These in silico approaches allow for the simulation and prediction of metabolic behavior under various conditions.
Metabolic Network Reconstruction and Flux Balance Analysis
Metabolic network reconstruction involves the systematic compilation of all known metabolic reactions in an organism, creating a comprehensive map of its metabolic capabilities. nih.govresearchgate.net D-Ribose 5-phosphate is a key node in these networks, connecting glycolysis with the pentose phosphate pathway and nucleotide synthesis. hmdb.ca
Flux Balance Analysis (FBA) is a mathematical technique used to predict the flow of metabolites (fluxes) through a reconstructed metabolic network at a steady state. researchgate.netresearchgate.net By applying constraints based on known stoichiometry and cellular objectives (e.g., maximization of biomass production), FBA can quantify the contribution of different pathways to cellular function. researchgate.net In the context of R5P, FBA can be used to predict how perturbations in glucose uptake or oxidative stress affect the flux through the pentose phosphate pathway and, consequently, the production of R5P and NADPH. researchgate.netnih.gov
Molecular Dynamics Simulations for Enzyme-Substrate Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to visualize the dynamic interactions between molecules over time. youtube.com By solving Newton's equations of motion for every atom in the system, MD simulations can model the binding process of D-Ribose 5-phosphate to its enzymes, such as ribose-5-phosphate isomerase, with atomic detail. nih.govtandfonline.com These simulations can reveal the step-by-step mechanism of substrate recognition, induced-fit conformational changes in the enzyme, and the catalytic process itself. tandfonline.com MD simulations are crucial for understanding the role of specific amino acid residues in the active site and for predicting how mutations might affect enzyme function. tandfonline.com
Machine Learning Algorithms for Metabolic Prediction and Enzyme Engineering
The vast amount of data generated from genomics, proteomics, and metabolomics has paved the way for the application of machine learning (ML) in metabolic research. nih.govlbl.govresearchgate.netnih.gov ML algorithms can be trained on these large datasets to predict metabolic pathway dynamics and guide enzyme engineering efforts. lbl.govnih.gov For instance, ML models can be developed to predict how changes in the expression levels of enzymes in the pentose phosphate pathway will impact the intracellular concentration of D-Ribose 5-phosphate. lbl.gov Furthermore, ML can be used to design novel enzymes with improved catalytic efficiency or altered substrate specificity, potentially enhancing the production of valuable compounds derived from R5P. nih.gov A recent study has even proposed a digital twin application powered by machine learning to predict the likelihood of Ribose-5-Phosphate Isomerase Deficiency, a rare metabolic disorder. ajsuccr.org
Digital Twin Systems for Simulating Metabolic States
A digital twin is a dynamic, virtual representation of a physical object or system, which is continuously updated with real-time data. researchgate.netnih.govnih.gov In the context of metabolism, a digital twin of a cell or even a whole organism can be created by integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with mechanistic models. researchgate.netnih.gov These digital twins can simulate the metabolic state of a system in response to various stimuli, such as changes in nutrient availability or exposure to drugs. researchgate.netyoutube.com For D-Ribose 5-phosphate, a digital twin could be used to simulate the dynamic changes in its concentration and the fluxes through the pentose phosphate pathway in real-time. nih.gov This technology holds immense promise for personalized medicine, allowing for the prediction of individual metabolic responses and the optimization of therapeutic interventions. researchgate.netnih.govarxiv.org
| Modeling Approach | Description | Relevance to D-Ribose 5-phosphate |
| Metabolic Network Reconstruction | Comprehensive mapping of all metabolic reactions in an organism. nih.govresearchgate.net | Places D-Ribose 5-phosphate within the broader context of cellular metabolism. hmdb.caebi.ac.uk |
| Flux Balance Analysis (FBA) | Predicts metabolic fluxes through a network at steady state. researchgate.netresearchgate.net | Quantifies the flow of metabolites through the pentose phosphate pathway and the production of R5P. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of molecular systems. youtube.com | Provides atomic-level insights into the binding and catalysis of D-Ribose 5-phosphate by enzymes. tandfonline.com |
| Machine Learning (ML) | Uses algorithms to learn from data and make predictions. nih.govresearchgate.net | Predicts metabolic responses and guides the engineering of enzymes related to R5P metabolism. lbl.govnih.govajsuccr.org |
| Digital Twin Systems | Dynamic virtual models that are updated with real-time data. researchgate.netnih.gov | Simulates the dynamic state of R5P metabolism for personalized health applications. nih.govyoutube.com |
Biotechnological and Biomedical Research Applications of D Ribose 5 Phosphate Knowledge
Biocatalysis and Industrial Biotechnology
The strategic position of D-Ribose 5-phosphate in cellular metabolism makes it a key target for metabolic engineering and biocatalytic processes aimed at producing high-value biochemicals.
Engineered Microorganisms for D-Ribose and Rare Sugar Production
Metabolic engineering has successfully enabled the microbial production of D-ribose, a five-carbon sugar with applications in the food and pharmaceutical industries. researchgate.netnih.gov The primary strategy involves creating strains of microorganisms, such as Escherichia coli and Bacillus subtilis, that accumulate D-ribose by blocking its subsequent conversion in the pentose (B10789219) phosphate (B84403) pathway. researchgate.netgoogle.com This is often achieved by disrupting the genes encoding for transketolase, the enzyme that catalyzes the conversion of D-ribose 5-phosphate to sedoheptulose-7-phosphate.
In one study, disrupting two transketolase genes in E. coli led to the production of D-ribose from xylose. researchgate.net To enhance production, further genetic modification was performed to disrupt the ptsG gene, which is involved in carbon catabolite repression. This allowed the engineered strain to utilize both glucose and xylose simultaneously, resulting in a five-fold increase in D-ribose yield compared to the parent strain. researchgate.net Similarly, transketolase-deficient mutants of Bacillus subtilis have been developed for D-ribose production. researchgate.netgoogle.com These bio-production methods offer a promising alternative to traditional chemical synthesis. nih.gov
Beyond D-ribose, enzymes involved in D-Ribose 5-phosphate metabolism are also utilized for the production of other rare sugars. For example, Ribose-5-phosphate (B1218738) isomerase B (RpiB), which interconverts D-ribose 5-phosphate and D-ribulose (B119500) 5-phosphate, has been explored for its ability to produce D-allose, a rare sugar with potential health benefits, from D-allulose. nih.gov
Table 1: Examples of Engineered Microorganisms for D-Ribose Production
| Microorganism | Key Genetic Modification(s) | Substrate(s) | Reported D-Ribose Titer | Reference |
|---|---|---|---|---|
| Escherichia coli SGK013 | Disruption of two transketolase genes (tktA, tktB) | Glucose, Xylose | 0.75 g/L | researchgate.net |
| Escherichia coli SGK015 | Disruption of transketolase genes (tktA, tktB) and ptsG gene | Glucose, Xylose | 3.75 g/L | researchgate.net |
| Bacillus subtilis No. 957 | N-methyl-N'-nitro-N-nitrosoguanidine (NTG) mutagenesis resulting in transketolase deficiency | Not specified | 62 mg/ml (62 g/L) | google.com |
Enzymatic Synthesis of Nucleotides and Related Compounds
D-Ribose 5-phosphate is the direct precursor to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical molecule for the synthesis of all nucleotides. wikipedia.orglibretexts.orgresearchgate.net The enzyme ribose-phosphate diphosphokinase (also known as PRPP synthase) catalyzes the conversion of D-Ribose 5-phosphate and ATP into PRPP and AMP. wikipedia.orgnih.gov PRPP provides the ribose-phosphate backbone onto which the purine (B94841) and pyrimidine (B1678525) bases are built or attached. libretexts.org
This enzymatic pathway is central to both de novo nucleotide synthesis, where the nucleotide bases are assembled from simpler precursor molecules, and the salvage pathways, where pre-existing bases are recycled. wikipedia.orgresearchgate.net
In purine synthesis , the process begins with the conversion of PRPP to 5ʼphosphoribosylamine, which is the committed step in the pathway. libretexts.org The purine ring is then assembled directly onto the PRPP molecule through a series of enzymatic reactions. researchgate.net
In pyrimidine synthesis , the orotate (B1227488) base is synthesized first and then covalently linked to PRPP by the enzyme orotate phosphoribosyltransferase to form orotidine monophosphate (OMP). wikipedia.org
The ability to synthesize nucleotides enzymatically from D-Ribose 5-phosphate is crucial for producing isotopically labeled nucleotides for biochemical and biophysical studies, such as those used in Nuclear Magnetic Resonance (NMR) spectroscopy to study RNA structure and function. nih.gov
Table 2: Key Enzymes in the Conversion of D-Ribose 5-phosphate to Nucleotide Precursors
| Enzyme | Reaction Catalyzed | Role in Metabolism | Reference |
|---|---|---|---|
| Ribose-phosphate diphosphokinase (PRPP Synthase) | D-Ribose 5-phosphate + ATP → PRPP + AMP | Activation of the ribose sugar for nucleotide synthesis | wikipedia.orgnih.gov |
| Glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) | PRPP + Glutamine → 5-Phosphoribosylamine + Glutamate + PPi | Committed step in de novo purine synthesis | libretexts.org |
| Orotate phosphoribosyltransferase (PRPP transferase) | Orotate + PRPP → Orotidine monophosphate (OMP) + PPi | Key step in de novo pyrimidine synthesis | wikipedia.org |
Valorization of Biomass into High-Value Biochemicals
The concept of "valorization" involves converting low-value biomass or waste streams into high-value products. mdpi.comcitedrive.com Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin, is an abundant and renewable resource. mdpi.com Hemicellulose can be broken down into various sugars, including the five-carbon sugar D-xylose. nih.gov Through metabolic engineering, microorganisms can be designed to convert these biomass-derived sugars into valuable biochemicals.
A promising strategy for producing D-ribose involves the "Izumoring" pathway, which can convert D-xylose into D-ribose in just three enzymatic steps. nih.gov This route is advantageous over traditional fermentation based on the pentose phosphate pathway as it is shorter and avoids issues like severe growth defects and carbon catabolite repression. nih.gov A recent study successfully demonstrated this route, achieving a D-ribose titer of 9.55 g/L from D-xylose. This work paves the way for producing D-ribose directly from lignocellulosic hydrolysates, providing a method to comprehensively utilize biomass sugars. nih.gov This approach aligns with the principles of a circular economy by transforming agricultural waste into valuable products. mdpi.com
D-Ribose 5-phosphate as a Target for Therapeutic Research
The metabolic pathways involving D-Ribose 5-phosphate are essential for rapidly proliferating cells, including pathogenic microorganisms and cancer cells. This dependency makes the enzymes and transporters involved in its metabolism attractive targets for therapeutic intervention.
Enzyme Inhibition Strategies for Pathogenic Microorganisms (e.g., Trypanosomatids, Antibiotic-Resistant Bacteria)
The pentose phosphate pathway is crucial for pathogens to produce NADPH for redox homeostasis and D-Ribose 5-phosphate for nucleotide synthesis. nih.gov Targeting enzymes in this pathway offers a promising strategy for developing new antimicrobial drugs.
A key target is Ribose-5-phosphate isomerase (RPI), the enzyme that interconverts D-ribose 5-phosphate and D-ribulose 5-phosphate. nih.govmedtigo.com Crucially, many pathogenic protozoans like Trypanosoma and Leishmania (trypanosomatids) possess a type B RPI (RPIB), which is structurally distinct from the type A RPI (RPIA) found in humans. nih.gov This structural difference provides a therapeutic window for developing selective inhibitors that target the pathogen's enzyme without affecting the host. Genetic validation studies have shown that the RPIB gene is essential for the survival and infectivity of Leishmania infantum and Trypanosoma brucei, confirming its potential as a drug target. nih.gov Fragment library screening has identified compounds that can effectively and selectively inhibit Leishmania infantum RPIB and curb parasite growth in vitro. nih.gov
Furthermore, research in bacteria like E. coli has revealed a link between D-Ribose 5-phosphate metabolism and antibiotic susceptibility. asm.org Disruption of the pentose phosphate pathway was found to increase the killing efficiency of various antibiotics. The study concluded that the synthesis and utilization of D-Ribose 5-phosphate is a determining factor in the stress resistance of bacterial cells, suggesting that targeting this pathway could be a strategy to potentiate the effects of existing antibiotics. asm.org
Table 3: Therapeutic Targeting of D-Ribose 5-phosphate Metabolism in Pathogens
| Pathogen | Target Enzyme | Therapeutic Strategy | Key Finding | Reference |
|---|---|---|---|---|
| Leishmania infantum, Trypanosoma brucei | Ribose-5-phosphate Isomerase B (RPIB) | Selective inhibition of the parasite-specific enzyme | RPIB is essential for parasite survival and infectivity, making it a validated drug target. | nih.govnih.gov |
| Escherichia coli | Pentose Phosphate Pathway (PPP) enzymes | Inhibition of D-Ribose 5-phosphate synthesis/utilization | Disrupting the PPP increases bacterial susceptibility to a range of antibiotics. | asm.org |
Modulating D-Ribose 5-phosphate Levels to Influence Cancer Cell Metabolism (e.g., Enhancing Glucose Limitation Sensitivity)
Cancer cells are characterized by rapid proliferation and altered metabolism, often relying heavily on pathways like glycolysis and the pentose phosphate pathway to generate energy and the building blocks for macromolecules. nih.govmdpi.com The PPP is critical for producing the D-Ribose 5-phosphate required for the high rates of nucleotide synthesis needed to sustain rapid cell division. nih.govmdpi.com
Recent research has uncovered a direct role for D-Ribose 5-phosphate as a metabolic signaling molecule in cancer cells. One study identified D-Ribose 5-phosphate (termed D5P in the paper) as a metabolic checkpoint that links glucose availability to the activation of the oncogenic protein YAP. nih.gov Under glucose-deprived conditions, D-Ribose 5-phosphate levels decrease, leading to the activation of YAP, which promotes cancer cell survival. nih.gov This research demonstrated that supplementing with D-Ribose 5-phosphate could inactivate YAP and synergistically enhance the tumor-suppressive effects of glucose transporter (GLUT) inhibitors. This suggests that modulating intracellular D-Ribose 5-phosphate levels could be a novel therapeutic strategy to make cancer cells more sensitive to glucose limitation, a condition often found in the tumor microenvironment. nih.govresearchgate.netpossematolab.org
Table 4: Role of D-Ribose 5-phosphate in Cancer Cell Metabolism
| Finding | Mechanism | Therapeutic Implication | Reference |
|---|---|---|---|
| D-Ribose 5-phosphate acts as a metabolic checkpoint. | Under glucose limitation, decreased D-Ribose 5-phosphate levels lead to the activation of the pro-survival protein YAP. | Increasing D-Ribose 5-phosphate levels may enhance cancer cell sensitivity to GLUT inhibitors and glucose deprivation. | nih.gov |
| The Pentose Phosphate Pathway (PPP) is critical for cancer cell proliferation. | The PPP provides D-Ribose 5-phosphate as a precursor for the high demand of nucleotide synthesis in rapidly dividing cancer cells. | Targeting enzymes within the PPP that regulate D-Ribose 5-phosphate production is a potential anti-cancer strategy. | nih.govmdpi.com |
Investigating Metabolic Imbalances in Rare Genetic Disorders Affecting D-Ribose 5-phosphate Pathways
The study of D-Ribose 5-phosphate is crucial for understanding a group of rare inherited metabolic disorders caused by defects in the pentose phosphate pathway (PPP). These disorders, while individually rare, provide significant insights into the fundamental roles of this pathway in human health. Research focused on D-Ribose 5-phosphate and its related enzymes helps to elucidate the pathophysiology of these conditions, identify potential biomarkers, and explore therapeutic strategies.
Two of the most well-characterized disorders directly involving the non-oxidative branch of the PPP are Ribose-5-phosphate isomerase (RPI) deficiency and Transaldolase (TAL) deficiency.
Ribose-5-Phosphate Isomerase (RPI) Deficiency: This is an extremely rare autosomal recessive disorder caused by mutations in the RPIA gene, which codes for the enzyme that interconverts Ribulose-5-phosphate and D-Ribose 5-phosphate. reactome.org To date, it is one of the rarest known genetic disorders. wikipedia.org The deficiency leads to a block in the PPP, causing an accumulation of the polyols D-arabitol and ribitol (B610474) in the brain and body fluids. nih.gov One hypothesis suggests that the pathology may arise from an insufficient supply of D-Ribose 5-phosphate for nucleotide and RNA synthesis. wikipedia.org Clinical features of RPI deficiency are severe and include progressive leukoencephalopathy, optic atrophy, seizures, and significant psychomotor retardation. wikipedia.orgorpha.net The investigation of this disorder, though challenging due to the small number of patients, highlights the critical role of maintaining equilibrium in the pentose phosphate pool for neurological development and function.
Transaldolase (TAL) Deficiency: Caused by mutations in the TALDO1 gene, this autosomal recessive disorder affects the transaldolase enzyme, which is crucial for the interconversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate with erythrose-4-phosphate and fructose-6-phosphate (B1210287) in the non-oxidative PPP. wikipedia.orgwikipedia.org A deficiency in this enzyme leads to a buildup of sedoheptulose-7-phosphate and various polyols, including erythritol, D-arabitol, and ribitol. wikipedia.orgnih.gov Patients often present in the neonatal period with a wide range of severe symptoms, including liver dysfunction, hepatosplenomegaly, thrombocytopenia, anemia, and cardiac and renal abnormalities. orpha.netesanum.com The study of TAL deficiency underscores the importance of the non-oxidative PPP in maintaining metabolic homeostasis across multiple organ systems.
Another significant genetic disorder related to the PPP is Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency . This X-linked recessive disorder is the most common human enzyme deficiency. wikipedia.org It affects the first enzyme in the oxidative phase of the PPP, which is responsible for producing NADPH and converting glucose-6-phosphate to 6-phosphogluconolactone, a precursor to Ribulose-5-phosphate and subsequently D-Ribose 5-phosphate. medlineplus.gov While the primary consequence of G6PD deficiency is a reduced ability of red blood cells to withstand oxidative stress, leading to hemolytic anemia, it also impacts the production of D-Ribose 5-phosphate. wikipedia.orgmedlineplus.govnih.gov In G6PD-deficient cells, the production of pentose phosphates via the oxidative pathway is impaired. nih.gov This can affect the synthesis of nucleotides, which is particularly relevant in rapidly dividing cells or in response to certain infections. nih.gov
The table below summarizes key aspects of these rare genetic disorders.
| Disorder | Affected Enzyme | Gene | Inheritance | Key Biochemical Findings | Primary Clinical Manifestations |
| Ribose-5-Phosphate Isomerase Deficiency | Ribose-5-phosphate isomerase | RPIA | Autosomal recessive | Elevated D-arabitol and ribitol in brain and body fluids | Progressive leukoencephalopathy, optic atrophy, seizures, psychomotor retardation |
| Transaldolase Deficiency | Transaldolase | TALDO1 | Autosomal recessive | Elevated sedoheptulose-7-phosphate, erythritol, D-arabitol, and ribitol | Hepatosplenomegaly, liver dysfunction, thrombocytopenia, anemia, cardiac and renal abnormalities |
| Glucose-6-Phosphate Dehydrogenase Deficiency | Glucose-6-phosphate dehydrogenase | G6PD | X-linked recessive | Reduced NADPH production, impaired oxidative PPP flux | Hemolytic anemia triggered by oxidative stress |
Understanding Metabolic Dysregulation through D-Ribose 5-phosphate Dynamics
The dynamics of D-Ribose 5-phosphate and the metabolic flux through the pentose phosphate pathway are increasingly recognized as indicators of broader metabolic dysregulation in various diseases, including cancer and diabetes. By monitoring the levels and turnover of D-Ribose 5-phosphate, researchers can gain insights into the metabolic reprogramming that characterizes these conditions.
In cancer biology , many tumors exhibit a high rate of proliferation, which demands an increased synthesis of nucleotides for DNA and RNA production. wikipedia.org To meet this demand, cancer cells often upregulate the PPP to channel more glucose intermediates towards the synthesis of D-Ribose 5-phosphate. musechem.commdpi.com This metabolic shift is a hallmark of many types of cancer. The overexpression of enzymes in the PPP, such as Ribose-5-phosphate isomerase A (RPIA), has been linked to the development and proliferation of liver and lung cancers. mdpi.comoup.com Therefore, D-Ribose 5-phosphate dynamics serve as a critical indicator of the metabolic state of cancer cells. Recent research has even identified D-Ribose 5-phosphate as a metabolic checkpoint that can influence cancer cell survival under glucose-limited conditions. nih.gov Targeting the PPP and thereby limiting the availability of D-Ribose 5-phosphate is being explored as a promising therapeutic strategy to inhibit cancer cell growth. musechem.com
In the context of diabetes mellitus , alterations in D-Ribose 5-phosphate metabolism have also been observed. Recent studies have reported elevated levels of D-ribose in the urine and serum of individuals with type 2 diabetes, suggesting a potential dysregulation of pentose metabolism. nih.govresearchgate.net D-ribose can be phosphorylated in cells to form D-Ribose 5-phosphate, which then enters the PPP. nih.govphysiciansweekly.com While the precise mechanisms are still under investigation, it is hypothesized that disturbances in glucose metabolism in diabetic patients may lead to an abnormal flux through the PPP, affecting the levels of D-Ribose 5-phosphate and its derivatives. nih.gov Some studies suggest that while D-ribose utilization may not be impaired in diabetics, its excretion is increased. diabetesjournals.org Understanding these dynamics is important for comprehending the full spectrum of metabolic disturbances in diabetes and its complications.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions within a cell, providing a detailed picture of metabolic pathway activity. creative-proteomics.com By using stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the flow of carbon atoms through the PPP and accurately measure the production and consumption rates of D-Ribose 5-phosphate. aiche.org This technique has been instrumental in revealing how metabolic fluxes are rerouted in response to various stimuli, such as oxidative stress or during an immune response. biorxiv.orgresearchgate.net For instance, MFA can show how the direction of the non-oxidative PPP can be reversed to either produce D-Ribose 5-phosphate for biosynthesis or to channel it back into glycolysis, depending on the cell's needs. biorxiv.org This level of detailed understanding of D-Ribose 5-phosphate dynamics is crucial for identifying metabolic vulnerabilities in disease and for the rational design of targeted therapies.
The table below provides an overview of the role of D-Ribose 5-phosphate dynamics in different states of metabolic dysregulation.
| Condition | Role of D-Ribose 5-phosphate Dynamics | Key Research Findings |
| Cancer | Upregulated production to support nucleotide synthesis for rapid cell proliferation. | Overexpression of PPP enzymes is common in many cancers; targeting the PPP is a potential therapeutic strategy. musechem.commdpi.comoup.com |
| Diabetes Mellitus | Altered levels and flux, potentially linked to systemic glucose metabolism disturbances. | Elevated D-ribose levels observed in diabetic patients; the relationship with D-Ribose 5-phosphate is under investigation. nih.govresearchgate.net |
| Oxidative Stress | Increased flux through the oxidative PPP to generate NADPH, impacting the availability of precursors for D-Ribose 5-phosphate. | Rerouting of glucose flux into the oxidative PPP is a rapid response to oxidative stress. researchgate.net |
Future Directions and Emerging Research Themes in D Ribose 5 Phosphate Biology
Unraveling Complex Regulatory Networks Governing D-Ribose 5-phosphate Metabolism
The metabolic pathways that produce and consume D-ribose 5-phosphate are subject to complex regulatory networks that are still being fully elucidated. The synthesis of R5P is intricately linked to the cell's demand for NADPH, ATP, and precursors for nucleic acid synthesis. wikipedia.orgnih.gov The flow of glucose 6-phosphate through either glycolysis or the pentose (B10789219) phosphate (B84403) pathway is a critical control point that determines the rate of R5P formation. wikipedia.org
Recent research has identified D-ribose 5-phosphate as a metabolic checkpoint that can influence major signaling pathways. For instance, a 2025 study revealed that D5P levels can impact the Yes-associated protein (YAP), a key regulator of cell growth. nih.govresearchgate.net Under glucose-limited conditions, a decrease in D5P facilitates the degradation of LATS1, a component of the Hippo pathway, leading to YAP activation. nih.govresearchgate.net This, in turn, promotes the expression of purine (B94841) nucleoside phosphorylase (PNP), which helps to restore D5P levels in a feedback loop. nih.govresearchgate.net
Future research will likely focus on identifying additional layers of regulation, including allosteric control of PPP enzymes and transcriptional regulation of the genes involved. Understanding how these networks are rewired in different physiological and pathological states, such as cancer, will be a key area of investigation. wikipedia.org
High-Throughput Screening for Novel D-Ribose 5-phosphate-Targeting Modulators
The central role of D-ribose 5-phosphate and its metabolic pathway in rapidly proliferating cells, including cancer cells and pathogenic microorganisms, makes the enzymes involved in its metabolism attractive targets for therapeutic intervention. wikipedia.orgmedtigo.com High-throughput screening (HTS) offers a powerful approach to identify novel small molecules that can modulate the activity of these enzymes. nih.govsbpdiscovery.org
HTS platforms can be designed to screen large chemical libraries for compounds that either inhibit or activate key enzymes in the pentose phosphate pathway, such as ribose-5-phosphate (B1218738) isomerase (RPI). medtigo.comnih.govsbpdiscovery.org These screens can utilize various detection technologies, including fluorescence, luminescence, and absorbance, to measure enzyme activity or the levels of specific metabolites. sbpdiscovery.orgwashu.edu The goal is to discover drug candidates that can disrupt the metabolic processes essential for the survival and growth of cancer cells or pathogens. medtigo.comnih.gov
The development of HTS assays for enzymes involved in R5P metabolism is an active area of research. These efforts are expected to yield a new generation of therapeutic agents that can be used to treat a variety of diseases.
Integration of Multi-Omics Data for Comprehensive Pathway Analysis
To gain a holistic understanding of D-ribose 5-phosphate metabolism and its regulation, researchers are increasingly turning to multi-omics approaches. nih.govnih.gov This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the metabolic state of a cell or organism. nih.govnih.govplos.org
By combining these different layers of biological information, researchers can move beyond a static view of metabolic pathways and begin to understand their dynamic regulation. For example, integrating transcriptomic data (gene expression levels) with metabolomic data (metabolite concentrations) can reveal how changes in gene expression impact metabolic fluxes through the pentose phosphate pathway. nih.gov
Several computational tools and methodologies have been developed to facilitate the integration and analysis of multi-omics data. nih.govplos.org These approaches allow for the identification of key regulatory nodes and the formulation of novel hypotheses about disease mechanisms. nih.gov The application of these methods to the study of D-ribose 5-phosphate is expected to provide unprecedented insights into its role in health and disease.
Development of Advanced Computational Models for Predictive Biology
The complexity of metabolic networks necessitates the use of computational models to predict how these systems will behave under different conditions. diaglobal.org Predictive biology, powered by advanced computational approaches, aims to create accurate functional models of cellular processes. diaglobal.org
In the context of D-ribose 5-phosphate metabolism, computational models can be used to simulate the flow of metabolites through the pentose phosphate pathway and predict the effects of genetic or pharmacological perturbations. These models can range from relatively simple stoichiometric models to more complex kinetic models that incorporate information about enzyme kinetics and regulation.
Recent advancements in machine learning and artificial intelligence are further enhancing the predictive power of these models. diaglobal.org For instance, a 2024 study described a digital twin system that uses machine learning algorithms to predict the likelihood of Ribose-5-Phosphate Isomerase (RPI) deficiency, a rare metabolic disorder. ajsuccr.org The development of such predictive models holds great promise for personalized medicine, where treatments can be tailored to the specific metabolic profile of an individual.
Exploration of D-Ribose 5-phosphate Roles in Inter-Organismal Interactions
The metabolic capabilities of organisms are not only important for their own survival but also play a crucial role in their interactions with other organisms. Emerging research is beginning to explore the role of D-ribose 5-phosphate and the pentose phosphate pathway in the context of host-pathogen interactions and symbiotic relationships.
For example, in the intracellular parasite Toxoplasma gondii, multiple metabolic routes can flexibly supply the R5P necessary for its growth and proliferation. nih.gov Understanding the metabolic plasticity of such pathogens and their reliance on host-derived metabolites is crucial for developing new therapeutic strategies. nih.gov
Q & A
Q. What is the role of D-ribose 5-phosphate (disodium) in the pentose phosphate pathway (PPP), and how does it influence nucleotide biosynthesis?
D-Ribose 5-phosphate (R5P) is a critical intermediate in both the oxidative and non-oxidative branches of the PPP. In the oxidative phase, glucose-6-phosphate is metabolized to produce NADPH and ribulose 5-phosphate, which is isomerized to R5P. In the non-oxidative phase, R5P serves as a substrate for transketolase and transaldolase to regenerate glycolytic intermediates . R5P is further converted to phosphoribosyl pyrophosphate (PRPP), a precursor for nucleotide and nucleic acid biosynthesis. Methodologically, its activity in PRPP synthesis can be quantified using enzymatic assays coupled with spectrophotometric detection of ATP consumption or PRPP formation .
Q. How can researchers ensure the stability and purity of D-ribose 5-phosphate (disodium) in experimental setups?
R5P disodium salt is hygroscopic and prone to degradation. Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis . Purity (>99% by TLC) should be verified via HPLC or LC-MS, with residual solvents (ethanol, methanol) and water content monitored (<5% and 6-15%, respectively) . For enzymatic studies, pre-treating R5P with phosphatase inhibitors (e.g., sodium fluoride) prevents dephosphorylation during assays .
Advanced Research Questions
Q. How can structural interactions between D-ribose 5-phosphate and enzymes like ribose-5-phosphate isomerase (RPI) be analyzed to resolve catalytic mechanisms?
Molecular docking and mutagenesis studies are key. For example, replacing residues in the active site of RPI (e.g., PHO3Asn134Asp or SNZ3Val125Ile mutants) can reveal binding affinity changes for R5P. Computational tools like AutoDock Vina can model R5P-enzyme interactions, while kinetic assays (e.g., measuring and ) validate computational predictions . Structural data from X-ray crystallography or cryo-EM further resolve conformational changes during catalysis .
Q. What experimental strategies address contradictions in reported cellular concentrations of D-ribose 5-phosphate under metabolic stress?
Discrepancies may arise from cell type-specific PPP flux or analytical methods. To reconcile
- Use isotopically labeled -glucose to trace R5P flux via LC-MS metabolomics.
- Compare R5P levels in knockout models (e.g., glucose-6-phosphate dehydrogenase-deficient cells) to isolate PPP contributions.
- Standardize extraction protocols (e.g., rapid quenching in liquid nitrogen) to prevent ex vivo degradation .
Q. How can researchers optimize enzymatic assays for phosphoribosyl-pyrophosphate synthetase (PRS) using D-ribose 5-phosphate as a substrate?
PRS activity is assayed by coupling R5P and ATP to generate PRPP, with inorganic phosphate release quantified via malachite green assays. Key parameters:
- Buffer: 60 mM R5P in Tris-HCl (pH 7.4) with 1.19 M sodium bicarbonate to stabilize the reaction .
- Temperature: 37°C for human PRS isoforms, but thermophilic variants (e.g., from Thermus thermophilus) may require higher temperatures.
- Inhibitor controls: Include 5-phospho-β-D-ribosylamineto block feedback inhibition .
Methodological and Technical Considerations
Q. What are the best practices for handling D-ribose 5-phosphate (disodium) to avoid experimental artifacts?
- Solubility : Dissolve in deionized water (50 mg/mL) and filter-sterilize (0.22 μm) to remove particulates .
- Contamination checks : Use TLC (silica gel, butanol/acetic acid/water solvent) to detect degradation products like ribose or inorganic phosphate .
- Safety : Follow GHS guidelines; while non-hazardous, avoid inhalation/ingestion and use PPE in powdered form .
Q. How can researchers differentiate D-ribose 5-phosphate from its epimer, D-ribulose 5-phosphate, in metabolic flux studies?
- Chromatography : Use anion-exchange HPLC with UV detection (260 nm) or HPAEC-PAD for high-resolution separation .
- Enzymatic specificity : Ribose-5-phosphate isomerase (RPI) converts R5P to ribulose 5-phosphate, while ribulose-phosphate 3-epimerase further differentiates products .
Emerging Research Directions
Q. What novel roles does D-ribose 5-phosphate play in regulating cellular redox states beyond nucleotide synthesis?
Recent studies implicate R5P in balancing NADPH/NADP ratios under oxidative stress. CRISPR-Cas9 screens in cancer cells reveal that R5P depletion sensitizes cells to ROS-inducing therapies (e.g., cisplatin), suggesting PPP inhibition as a combinatorial strategy .
Q. How can synthetic biology approaches leverage D-ribose 5-phosphate for microbial production of high-value compounds?
Engineered E. coli strains overexpressing R5P isomerase and transketolase can redirect PPP flux toward shikimate pathway intermediates for aromatic amino acid or antibiotic biosynthesis. Optogenetic control of PPP enzymes enables dynamic R5P allocation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
